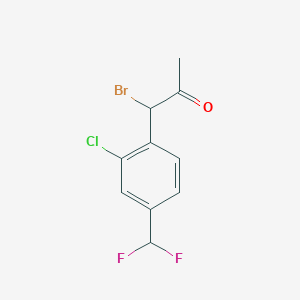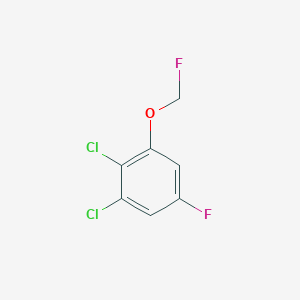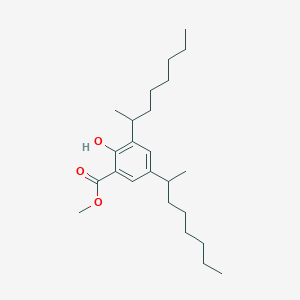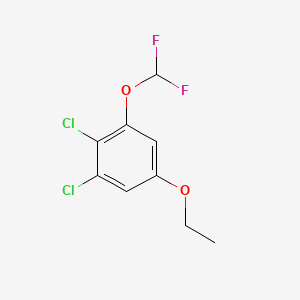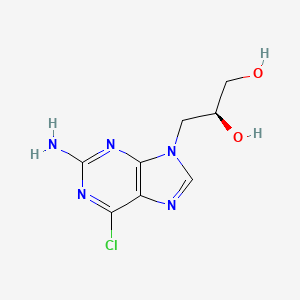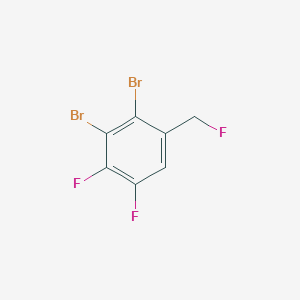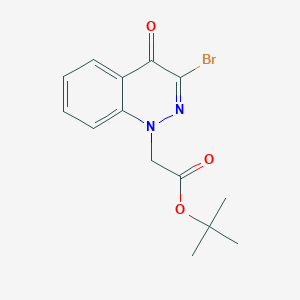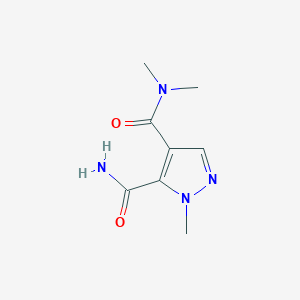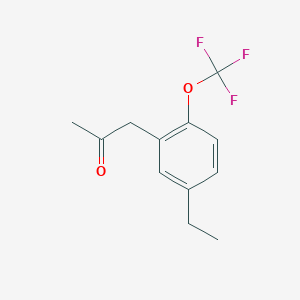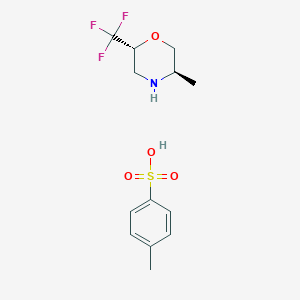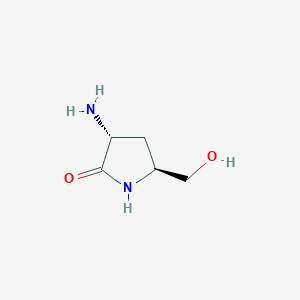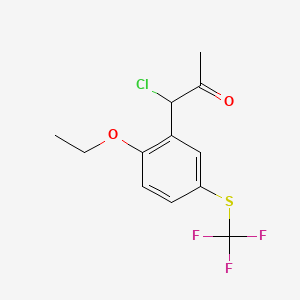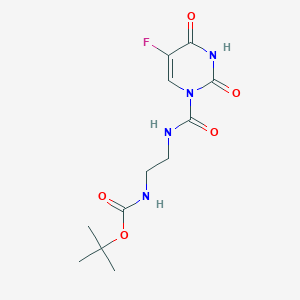
Tert-butyl (2-(5-fluoro-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-1-carboxamido)ethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (2-(5-fluoro-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-1-carboxamido)ethyl)carbamate is a synthetic organic compound with the molecular formula C12H18FN4O5. It is characterized by the presence of a fluoro-substituted tetrahydropyrimidine ring and a tert-butyl carbamate group.
Vorbereitungsmethoden
The synthesis of tert-butyl (2-(5-fluoro-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-1-carboxamido)ethyl)carbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydropyrimidine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the tetrahydropyrimidine ring.
Introduction of the Fluoro Group: The fluoro group is introduced via fluorination reactions using reagents such as N-fluorobenzenesulfonimide (NFSI).
Attachment of the Carbamate Group: The final step involves the reaction of the intermediate compound with tert-butyl carbamate under basic conditions to yield the desired product.
Industrial production methods for this compound may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and automated synthesis platforms.
Analyse Chemischer Reaktionen
Tert-butyl (2-(5-fluoro-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-1-carboxamido)ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into reduced forms.
Wissenschaftliche Forschungsanwendungen
Tert-butyl (2-(5-fluoro-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-1-carboxamido)ethyl)carbamate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound is employed in studies investigating the biological activity of fluoro-substituted pyrimidines.
Materials Science: It is utilized in the development of advanced materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Wirkmechanismus
The mechanism of action of tert-butyl (2-(5-fluoro-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-1-carboxamido)ethyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The fluoro-substituted tetrahydropyrimidine ring can bind to active sites, inhibiting or modulating the activity of specific proteins. This interaction can lead to various biological effects, depending on the target and the context of the study .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to tert-butyl (2-(5-fluoro-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-1-carboxamido)ethyl)carbamate include:
Tert-butyl (2-(5-chloro-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-1-carboxamido)ethyl)carbamate: This compound has a chloro group instead of a fluoro group, which can affect its reactivity and biological activity.
Tert-butyl (2-(5-bromo-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-1-carboxamido)ethyl)carbamate: The presence of a bromo group can lead to different chemical and biological properties compared to the fluoro-substituted compound.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct reactivity and biological effects.
Eigenschaften
Molekularformel |
C12H17FN4O5 |
|---|---|
Molekulargewicht |
316.29 g/mol |
IUPAC-Name |
tert-butyl N-[2-[(5-fluoro-2,4-dioxopyrimidine-1-carbonyl)amino]ethyl]carbamate |
InChI |
InChI=1S/C12H17FN4O5/c1-12(2,3)22-11(21)15-5-4-14-9(19)17-6-7(13)8(18)16-10(17)20/h6H,4-5H2,1-3H3,(H,14,19)(H,15,21)(H,16,18,20) |
InChI-Schlüssel |
UXADOQCHNSGYBP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCNC(=O)N1C=C(C(=O)NC1=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Piperazinecarboxylic acid, 4-[(4-bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methyl]-, 1,1-dimethylethyl ester](/img/structure/B14044911.png)
